molecular formula C22H37Cl B14382226 1-Chloro-2,3-dioctylbenzene CAS No. 87969-91-3

1-Chloro-2,3-dioctylbenzene

Cat. No.: B14382226
CAS No.: 87969-91-3
M. Wt: 337.0 g/mol
InChI Key: OMNGGFNHTBLWKM-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dioctylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a chlorine atom at the first position and two octyl groups at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dioctylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,3-dioctylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .

Mechanism of Action

The mechanism of action of 1-chloro-2,3-dioctylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The octyl groups provide steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2,3-dioctylbenzene is unique due to the presence of long alkyl chains (octyl groups), which impart distinct physical and chemical properties compared to compounds with shorter alkyl or aryl substituents. These properties include increased hydrophobicity and altered reactivity, making it suitable for specific applications in materials science and organic synthesis .

Properties

CAS No.

87969-91-3

Molecular Formula

C22H37Cl

Molecular Weight

337.0 g/mol

IUPAC Name

1-chloro-2,3-dioctylbenzene

InChI

InChI=1S/C22H37Cl/c1-3-5-7-9-11-13-16-20-17-15-19-22(23)21(20)18-14-12-10-8-6-4-2/h15,17,19H,3-14,16,18H2,1-2H3

InChI Key

OMNGGFNHTBLWKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C(=CC=C1)Cl)CCCCCCCC

Origin of Product

United States

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